molecular formula C19H21ClN6O B610903 Btk IN-1 CAS No. 1270014-40-8

Btk IN-1

Cat. No. B610903
CAS RN: 1270014-40-8
M. Wt: 384.868
InChI Key: SPSNKQVUYDXOGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Btk IN-1 is an effective BTK inhibitor . Bruton Tyrosine Kinase (BTK) is a key signaling molecule in the B-cell receptor pathway which is important for B-cell proliferation and survival . The development of drugs which inhibit BTK has led to dramatic improvements in the management of B-cell malignancies .


Molecular Structure Analysis

The molecular structure of Btk IN-1 plays a crucial role in its function as a BTK inhibitor. An analysis of the protein–inhibitor interactions based on published co-crystal structures provides useful clues for the rational design of safe and effective small-molecule BTK inhibitors .


Chemical Reactions Analysis

The chemical reactions involved in the action of Btk IN-1 are complex. BTK inhibitors like Btk IN-1 work by inhibiting the enzyme BTK, which is involved in the maturation of B cells .


Physical And Chemical Properties Analysis

Btk IN-1 has a molecular weight of 384.86 and a molecular formula of C19H21ClN6O . It is soluble in DMSO .

Mechanism of Action

Target of Action

Btk IN-1, also known as Compound 27, is a potent inhibitor of Bruton’s tyrosine kinase (BTK) . BTK is a non-receptor kinase that plays a crucial role in oncogenic signaling, critical for the proliferation and survival of leukemic cells in many B cell malignancies . It is essential for both B cell development and the function of mature B cells .

Mode of Action

Btk IN-1 interacts with BTK, inhibiting its activity. BTK can directly interact with various molecules, including the intercellular domains of most Toll-like receptors (TLRs), the downstream adaptors MYD88 and MYD88 adaptor-like protein (MAL), IL-1R-associated kinase 1 (IRAK1), and TIR-domain-containing adapter-inducing interferon-β (TRIF) . This interaction induces the downstream transcription of NF-κB, activator protein 1 (AP1), and interferon regulatory factor (IRF3), promoting cell proliferation, antibody secretion, class switch recombination, and the production of pro-inflammatory cytokines .

Biochemical Pathways

BTK is a key component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . It is involved in various signaling pathways, including B cell receptor (BCR) signaling, chemokine receptor signaling, TLR signaling, and FcR signaling . BTK inhibition has molecular effects beyond its classic role in BCR signaling, involving B cell-intrinsic signaling pathways central to cellular survival, proliferation, or retention in supportive lymphoid niches .

Pharmacokinetics

Btk inhibitors such as ibrutinib, zanubrutinib, orelabrutinib, and acalabrutinib have shown good clinical efficacy and better safety profiles than traditional chemotherapy and chemoimmunotherapy regimens . More research is needed to fully understand the ADME properties of Btk IN-1 and their impact on bioavailability.

Result of Action

The inhibition of BTK by Btk IN-1 results in the alteration of several cellular functions. It affects cellular survival, proliferation, and the ability of cells to remain in supportive lymphoid niches . Moreover, BTK functions in several myeloid cell populations, representing important components of the tumor microenvironment .

Action Environment

The efficacy and stability of Btk IN-1, like other BTK inhibitors, can be influenced by various environmental factors. These factors can include the specific characteristics of the patient’s disease, the presence of other medications, and individual patient characteristics . .

Safety and Hazards

Btk IN-1 is toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Future research directions for BTK inhibitors like Btk IN-1 should include head-to-head studies aiming to determine the best agents in each disease type and for certain types of patients, as well as further effort to overcome known obstacles such as toxicity and acquired resistance .

properties

IUPAC Name

2-(3-chloroanilino)-N-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O/c20-13-3-1-4-14(9-13)22-10-17(27)25-15-5-2-8-26(11-15)19-16-6-7-21-18(16)23-12-24-19/h1,3-4,6-7,9,12,15,22H,2,5,8,10-11H2,(H,25,27)(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPSNKQVUYDXOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC3=C2C=CN3)NC(=O)CNC4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Btk IN-1

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